Product packaging for Furo[3,2-c]pyridine-4-carboxamide(Cat. No.:CAS No. 190957-79-0)

Furo[3,2-c]pyridine-4-carboxamide

Cat. No.: B066531
CAS No.: 190957-79-0
M. Wt: 162.15 g/mol
InChI Key: RZRSCJVFXVDZOX-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine-4-carboxamide is a high-value, fused bicyclic heterocyclic compound that serves as a critical scaffold in modern medicinal chemistry and drug discovery research. This unique structure, combining furan and pyridine rings, is a privileged pharmacophore for the design and synthesis of novel small-molecule inhibitors, particularly targeting protein kinases and other ATP-binding enzymes. Its primary research value lies in its role as a versatile building block for the development of potential therapeutic agents for oncology, inflammatory diseases, and central nervous system disorders. Researchers utilize this carboxamide derivative to explore structure-activity relationships (SAR), as the carboxamide moiety is a key hydrogen bond donor/acceptor that can significantly influence binding affinity and selectivity. The electron-rich furopyridine core contributes to favorable π-π stacking interactions within enzymatic binding pockets. Current investigations focus on its incorporation into lead compounds that modulate specific signaling pathways, with mechanisms of action often involving allosteric inhibition or competitive binding at active sites. Supplied with high chemical purity and characterized lot-to-lot consistency, this compound is an essential reagent for hit-to-lead optimization, library synthesis, and probing complex biological mechanisms in a controlled research setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B066531 Furo[3,2-c]pyridine-4-carboxamide CAS No. 190957-79-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

190957-79-0

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

furo[3,2-c]pyridine-4-carboxamide

InChI

InChI=1S/C8H6N2O2/c9-8(11)7-5-2-4-12-6(5)1-3-10-7/h1-4H,(H2,9,11)

InChI Key

RZRSCJVFXVDZOX-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1OC=C2)C(=O)N

Canonical SMILES

C1=CN=C(C2=C1OC=C2)C(=O)N

Synonyms

Furo[3,2-c]pyridine-4-carboxamide (9CI)

Origin of Product

United States

Hydrolysis of the Nitrile:the Final Step is the Conversion of the 4 Cyano Group into the 4 Carboxamide. This is a Standard Transformation in Organic Synthesis and Can Be Achieved Under Either Acidic or Basic Conditions. Partial Hydrolysis is Required to Stop the Reaction at the Amide Stage and Prevent Full Hydrolysis to the Carboxylic Acid.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its analogs, modern techniques such as microwave-assisted synthesis are increasingly employed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. researchgate.net In the context of heterocyclic chemistry, microwave-assisted synthesis has been successfully applied to various reaction types, including multicomponent reactions, cyclizations, and palladium-catalyzed cross-couplings. researchgate.netnih.govbeilstein-journals.org

For the synthesis of the furo[3,2-c]pyridine core and its derivatives, microwave heating can accelerate key steps such as the construction of the fused ring system and the introduction of substituents. researchgate.net For example, the synthesis of related fused pyridine (B92270) systems has shown that reactions that take several hours under conventional reflux can often be completed in a matter of minutes under microwave irradiation, with comparable or even superior yields. nih.gov This rapid heating allows for efficient screening of reaction conditions and faster generation of compound libraries for research purposes.

Parameter Conventional Heating Microwave-Assisted Synthesis Reference
Reaction Time Hours to DaysMinutes to Hours researchgate.netnih.gov
Yields Moderate to GoodOften Higher researchgate.netresearchgate.net
Energy Transfer Conduction/Convection (slow, inefficient)Direct interaction with molecules (rapid, efficient) beilstein-journals.org
Side Reactions More prevalent due to prolonged heatingOften reduced due to shorter reaction times rsc.org

Chemical Reactivity and Transformations of Furo 3,2 C Pyridine 4 Carboxamide

Reactions of the Carboxamide Group

The carboxamide moiety at the 4-position of the Furo[3,2-c]pyridine (B1313802) core is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives.

The carboxamide group of Furo[3,2-c]pyridine-4-carboxamide can be hydrolyzed under acidic or basic conditions to yield the corresponding Furo[3,2-c]pyridine-4-carboxylic acid. This transformation is a fundamental reaction for further functionalization, such as esterification or conversion to other acid derivatives.

Under basic conditions, the reaction typically proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. Subsequent protonation of the resulting amine and carboxylate intermediates yields the carboxylic acid. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating attack by a water molecule.

While specific conditions for the hydrolysis of this compound are not extensively reported, analogous transformations in related furopyridine systems provide insight into the likely reaction parameters. For instance, the hydrolysis of furopyridine esters, a related transformation, has been achieved under various conditions.

Reactant TypeConditionsProductYieldReference
Furo[2,3-b]pyridine (B1315467) ethyl ester3 eq. KOH, EtOH, 100 °C, 20 min; then aq. HCl, 100 °C, 20 minFuro[2,3-b]pyridine carboxylic acid0% nih.gov
Furo[2,3-b]pyridine ethyl ester10 eq. LiOH, THF, H₂O, 60 °C, 16 h; then 3 M HCl, 100 °C, 1 hFuro[2,3-b]pyridine carboxylic acid46% nih.gov
Furo[2,3-b]pyridine ethyl ester6 M HCl, dioxane (1:2), 100 °C, 6 hFuro[2,3-b]pyridine carboxylic acid57% nih.gov
Furo[2,3-b]pyridine tert-butyl esterTFA, CH₂Cl₂, RTFuro[2,3-b]pyridine carboxylic acid95%

The carboxamide functional group can be converted into an amidine, a valuable functional group in medicinal chemistry due to its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups. While direct conversion of amides to amidines can be challenging, several methods have been developed.

One common approach involves a two-step procedure. First, the carboxamide is converted to the corresponding thioamide by treatment with a thionating agent such as Lawesson's reagent. The resulting thioamide is then reacted with an amine in the presence of a thiophilic agent, such as a mercury(II) or silver(I) salt, to furnish the amidine.

Alternatively, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), can be used to activate the carboxamide for subsequent reaction with an amine to form the amidine derivative.

Electrophilic and Nucleophilic Substitutions on the Furo[3,2-c]pyridine Core

The fused ring system of Furo[3,2-c]pyridine exhibits distinct reactivity towards electrophilic and nucleophilic reagents, a consequence of the electronic properties of the furan (B31954) and pyridine (B92270) rings.

The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution, which, if it occurs, is directed to the meta-position (C-3 and C-5) relative to the nitrogen atom. quimicaorganica.orgyoutube.com Conversely, the furan ring is electron-rich and more susceptible to electrophilic attack. Therefore, electrophilic substitution on the Furo[3,2-c]pyridine core is expected to occur preferentially on the furan ring. A notable example of this is the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings. chemistrysteps.comwikipedia.orgorganic-chemistry.org

In contrast, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). stackexchange.comwikipedia.org This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com The presence of a good leaving group at the 4-position, such as a halide, makes this position susceptible to displacement by various nucleophiles.

ReactantReagent/ConditionsProductReaction TypeReference
4-Chlorofuro[3,2-c]pyridinePiperidine, PEG400, 120 °C, 5 min4-(Piperidin-1-yl)furo[3,2-c]pyridineNucleophilic Aromatic Substitution nih.gov
4-Chlorofuro[3,2-c]pyridineMorpholine, PEG400, 120 °C, 5 min4-(Morpholin-4-yl)furo[3,2-c]pyridineNucleophilic Aromatic Substitution nih.gov
4-Chlorofuro[3,2-c]pyridineSodium ethoxide4-Ethoxyfuro[3,2-c]pyridineNucleophilic Aromatic Substitution researchgate.net
Furo[3,2-c]pyridinePOCl₃, DMFFuro[3,2-c]pyridine-4-carbaldehydeElectrophilic Aromatic Substitution (Vilsmeier-Haack) chemistrysteps.comambeed.com

Oxidation and Reduction Reactions

The Furo[3,2-c]pyridine scaffold can undergo both oxidation and reduction reactions, affecting either the heterocyclic core or the substituents.

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can exhibit altered biological activity and can also be used as a handle for further functionalization, as it activates the 2- and 4-positions for both electrophilic and nucleophilic attack. quora.com

Reduction of the Furo[3,2-c]pyridine core can lead to the corresponding tetrahydrofuro[3,2-c]pyridine. beilstein-journals.org This can be accomplished through catalytic hydrogenation or by using reducing agents like samarium diiodide in the presence of water. clockss.org The carboxamide group itself can also be reduced under specific conditions. For instance, pyridinecarboxamides have been reduced to the corresponding methylpyridines using samarium diiodide. clockss.org

ReactantReagent/ConditionsProductReaction TypeReference
PyridineSmI₂, H₂O, THF, RTPiperidineReduction clockss.org
2-PyridinecarboxamideSmI₂, H₂O, THF, RT2-MethylpyridineReduction clockss.org
4-Chlorofuro[3,2-c]pyridine derivativeHydrazine hydrate, Pd/C, EthanolFuro[3,2-c]pyridine derivative (dechlorinated)Reduction researchgate.net
N-protected TryptophanOxone®, Acetone, H₂OHexahydropyrroloindoline derivativeOxidation nih.gov

Cycloaddition Reactions of Furo[3,2-c]pyridines

The fused furopyridine system can participate in cycloaddition reactions, acting as a diene. The Diels-Alder reaction is a powerful tool for the construction of complex polycyclic systems. masterorganicchemistry.comyoutube.com In the context of furopyridines, these reactions can be either intermolecular or intramolecular. nih.gov

Due to the aromatic nature of the Furo[3,2-c]pyridine core, these cycloadditions often require harsh conditions or specific activation of either the diene or the dienophile. Inverse electron-demand Diels-Alder reactions, where the heterocyclic system acts as an electron-poor diene and reacts with an electron-rich dienophile, are a common strategy for the functionalization of such scaffolds. acsgcipr.org The initial cycloadduct can then undergo further transformations, such as rearrangement or elimination, to yield a stable aromatic product. Studies on related furo[3,4-c]pyridines have demonstrated the feasibility of intramolecular Diels-Alder reactions to construct bridged polycyclic structures. nih.gov

Structure Activity Relationship Sar Studies of Furo 3,2 C Pyridine 4 Carboxamide Derivatives

Influence of Substituents on the Furo[3,2-c]pyridine (B1313802) System (e.g., at C-2, C-3, C-4)

The biological profile of Furo[3,2-c]pyridine-4-carboxamide derivatives can be significantly altered by introducing various substituents onto the fused ring system. The electronic and steric properties of these substituents play a crucial role in modulating the molecule's interaction with its biological target.

Modifications at the C-2 and C-3 positions on the furan (B31954) portion of the scaffold can have a profound impact. For instance, introducing electron-withdrawing groups, such as trifluoromethyl or fluorophenyl moieties, can enhance metabolic stability and target selectivity. However, such modifications may also lead to a reduction in cell permeability. In some contexts, 2,3-disubstituted derivatives with groups like chloro or methoxy (B1213986) have been shown to enhance antibacterial activity by disrupting membrane integrity. A recent study on furan[3,2-c] pyridine (B92270) derivatives highlighted that strategic substitutions could lead to potent cytotoxic agents against certain cancer cell lines. mdpi.com

The pyridine ring, particularly at positions adjacent to the ring nitrogen or the carboxamide group, also presents opportunities for modification. The introduction of bulky groups can influence the molecule's conformation and its fit within a protein's binding pocket, potentially improving selectivity for the intended target over others.

Table 1: Hypothetical Influence of Substituents on the Furo[3,2-c]pyridine Core Activity
PositionSubstituent TypePotential Effect on Activity/PropertiesRationale
C-2Small Alkyl (e.g., -CH₃)Increase Lipophilicity, potentially improving cell permeability.Alkyl groups are non-polar and increase the molecule's fat-solubility.
C-2 / C-3Electron-Withdrawing (e.g., -CF₃, -Cl)Enhance metabolic stability and target selectivity. Alters the electron distribution of the ring system, potentially making it less susceptible to metabolic enzymes.
C-3Aryl Group (e.g., Phenyl)Introduce potential for π-π stacking interactions with target.Aromatic rings can engage in favorable stacking interactions with aromatic amino acid residues in a binding site.
C-4 (non-carboxamide)Not applicable to the core compound but highlights the importance of the carboxamide.N/AN/A

Role of the Carboxamide Substituent in Ligand-Target Interactions

The carboxamide group (-C(=O)NH₂) at the C-4 position is a critical functional group that often dictates the nature and strength of the ligand-target interaction. This moiety is a classic "pharmacophore" element in drug design due to its ability to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen).

This dual hydrogen-bonding capacity allows the carboxamide group to form strong and specific interactions within a protein's active site, effectively anchoring the molecule in a favorable orientation. For example, the carboxamide group is known to facilitate interactions with key residues in enzymes like serine proteases or kinases. The planar nature of the amide bond also imposes conformational constraints on the molecule, which can be beneficial for binding affinity. The presence of the carboxamide is a recurring feature in many biologically active molecules, where it is often essential for potent activity. nih.govmdpi.com Studies on related carboxamide-containing heterocycles have consistently shown that this group is pivotal for establishing the interactions necessary for biological effect. nih.gov

Comparative Analysis with Isomeric Furopyridine Systems (e.g., furo[3,2-b]pyridine (B1253681), furo[2,3-c]pyridine)

The specific arrangement of the furan and pyridine rings, known as isomerism, results in distinct chemical entities with different biological profiles. The Furo[3,2-c]pyridine scaffold is one of several possible furopyridine isomers. Comparing its properties to other isomers, such as furo[3,2-b]pyridine and furo[2,3-c]pyridine, underscores the importance of the precise spatial arrangement of the heteroatoms.

Furo[3,2-b]pyridine: This isomer has been investigated as a scaffold for kinase inhibitors. nih.gov The arrangement of the furan oxygen and pyridine nitrogen in this isomer creates a specific geometry and electronic distribution that is favorable for binding within the ATP-binding pocket of many kinases. nih.gov

Furo[2,3-b]pyridine (B1315467): This scaffold has also gained attention as a useful pharmacophore in various therapeutic areas and has been identified in compounds with activity against different strains of mycobacteria. nih.gov

The difference in the fusion of the two rings alters the electron density distribution across the molecule and the vector positioning of key functional groups. While Furo[3,2-c]pyridine derivatives have shown potential as antipsychotic agents by interacting with serotonin (B10506) receptors, other isomers exhibit different target specificities. nih.gov This highlights that even subtle changes in the core scaffold can redirect the molecule to entirely different biological pathways. Computational studies on isomeric systems have shown that one isomer can be thermodynamically more stable than another, which can also influence its chemical reactivity and behavior in a biological system. mdpi.com

Table 2: Comparative Overview of Furopyridine Isomers
Isomeric SystemKey Structural FeatureReported Biological Target/Application Area
Furo[3,2-c]pyridinePyridine N is 'para' to the furan C-O-C bond.Serotonin receptor ligands (potential antipsychotics). nih.gov
Furo[3,2-b]pyridinePyridine N is 'ortho' to the furan C-O-C bond.Kinase inhibitors. nih.gov
Furo[2,3-c]pyridinePyridine N is 'meta' to the furan C-O-C bond.Nicotinic acetylcholine (B1216132) receptor agonists.
Furo[2,3-b]pyridinePyridine N is adjacent to the furan ring fusion.Anti-mycobacterial agents, Kinase inhibitors. nih.govnih.gov

Biological Activity and Molecular Mechanisms of Furo 3,2 C Pyridine 4 Carboxamide and Its Analogs

Broad Spectrum Biological Relevance of Furo[3,2-c]pyridine (B1313802) Derivatives

The hydrogenated form of the furo[3,2-c]pyridine skeleton is a key component of many natural and bioactive compounds. beilstein-journals.org This structural motif is recognized for its diverse biological activities, which has spurred the development of synthetic routes to create novel derivatives. beilstein-journals.org For instance, certain tetrahydrofuro[3,2-c]pyridine derivatives have shown potent in vitro inhibitory activity against Janus kinase 2 (JAK2), outperforming existing drugs like tofacitinib. beilstein-journals.org Other analogs have been identified as powerful κ-opioid receptor agonists with significant pain-relieving effects, while some lactam derivatives exhibit high selectivity and potent activity against Mycobacterium tuberculosis. beilstein-journals.org The natural product Araliopsine, which contains this core structure, has also been isolated. beilstein-journals.org Furthermore, derivatives of the related furo[3,2-b]pyridine (B1253681) scaffold have demonstrated a wide range of pharmacological properties, including antimicrobial effects, inhibition of tumor necrosis factor α-converting enzyme (TACE), and potential for neurological treatments. researchgate.net

Enzyme Inhibition and Receptor Modulation

The furo[3,2-c]pyridine scaffold and its isosteres are adept at interacting with various enzymes and receptors, leading to a broad spectrum of biological effects.

Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The furopyridine core is increasingly recognized as a valuable hinge-binding template for designing kinase inhibitors. nih.gov

FMS Kinase: A study on a series of eighteen pyrrolo[3,2-c]pyridine derivatives, a closely related scaffold, revealed potent inhibitory effects against FMS kinase (CSF-1R). nih.gov Two compounds, 1e and 1r , were particularly potent with IC50 values of 60 nM and 30 nM, respectively, showing greater potency than the lead compound. nih.gov Compound 1r also demonstrated selectivity for FMS kinase when tested against a panel of 40 other kinases and showed significant antiproliferative activity against various cancer cell lines. nih.gov

CDC-like Kinases (CLKs): The furo[3,2-b]pyridine core has been identified as a novel scaffold for developing potent and highly selective inhibitors of cdc-like kinases (CLKs). dntb.gov.ua Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded cell-active and highly selective CLK inhibitors. dntb.gov.ua

Other Kinases: Furopyridine derivatives have also been reported as inhibitors of several other kinases, including B-Raf, lymphocyte-specific protein tyrosine kinase (Lck), epidermal growth factor receptor (EGFR), insulin-like growth factor 1 receptor (IGF-1R), and AKT. nih.gov Specifically, furo[2,3-b]pyridine (B1315467) derivatives have shown in vitro activity as inhibitors of Lck and Akt kinases. nih.gov

Table 1: FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives

CompoundIC50 (nM) against FMS KinaseFold-Potency vs. Lead Compound
1e 601.6x more potent
1r 303.2x more potent
Lead (KIST101029) 96-

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov

Research into the direct modulation of metalloenzymes by furo[3,2-c]pyridine-4-carboxamide is not extensively documented in the provided sources. However, studies on related enzyme families highlight the principles of how small molecules can influence metal-dependent enzymes. For instance, in the evolution of metalloenzymes like Superoxide Dismutases (SodFMs), the modulation of metal preference (between iron and manganese) is achieved by mutations in the secondary coordination sphere of the metal ion. nih.gov This suggests that the spatial and electronic properties of heterocyclic compounds like furo[3,2-c]pyridines could potentially influence the metal centers of metalloenzymes, though specific examples are lacking.

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the folate pathway, essential for the synthesis of nucleotides and amino acids. They are well-established targets for antimicrobial and anticancer drugs.

Classical and non-classical antifolates based on the furo[2,3-d]pyrimidine (B11772683) ring system have been synthesized as potential dual inhibitors of both TS and DHFR. drugbank.com These compounds showed moderate to good inhibitory activity against DHFR from various sources, including rat liver, human, Pneumocystis carinii, and Toxoplasma gondii, with IC50 values in the micromolar to nanomolar range. drugbank.com Similarly, detailed kinetic studies have been performed on pyrrolo[3,2-f]quinazoline derivatives, which act as potent, tight-binding inhibitors of E. coli DHFR. nih.govnih.gov These findings, although on different but related heterocyclic systems, underscore the potential of furopyridine-based scaffolds to be developed as inhibitors of these essential enzymes.

The versatility of the furopyridine scaffold allows for interaction with other enzyme systems beyond kinases and folate pathway enzymes.

Sirtuin 1 (SIRT1): A series of 2-substituted furo[3,2-b]pyridines were synthesized and evaluated for their cytotoxic effects. nih.govbenthamdirect.com One derivative, compound 3b , showed encouraging inhibition of SIRT1, a class III histone deacetylase involved in cellular regulation. nih.govbenthamdirect.com

Cholinesterases and Monoamine Oxidases: In the search for treatments for Alzheimer's disease, novel furo[3,2-c]coumarins were tested as inhibitors of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B). mdpi.com The studied compounds were found to be low-micromolar inhibitors of AChE. mdpi.com One derivative, 3d , exhibited a promising profile with an IC50 of 4.1 μM against human AChE and highly selective, submicromolar inhibition of MAO-B. mdpi.com

Receptor Binding: Arylpiperazine derivatives of thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while their interaction with the dopamine (B1211576) D2 receptor was weak. nih.gov These findings suggest potential applications in developing antipsychotic agents. nih.gov

Anticancer Activity Research

The inhibitory effects of furo[3,2-c]pyridine derivatives on various kinases and other cellular processes translate into significant potential as anticancer agents.

Research has demonstrated that the furo[3,2-b]pyridine framework is associated with interesting pharmacological properties, including anticancer activities. nih.govbenthamdirect.com A series of furan[3,2-c]pyridine derivatives were specifically designed and synthesized, showing significant in vitro anti-tumor activities against esophageal cancer cell lines. mdpi.com One compound, 4c , was particularly effective, achieving a 99% inhibition of cell growth at a concentration of 20.00 µg/mL and displaying IC50 values of 0.888 µg/mL and 0.655 µg/mL after 24 and 48 hours, respectively. mdpi.com

Furthermore, the investigation of furo[2,3-b]pyridine derivatives revealed that incorporating an ester functionality led to superior activity against colon cancer cell lines compared to other pyridine (B92270) derivatives. nih.gov The anticancer potential is also highlighted by the activity of the pyrrolo[3,2-c]pyridine derivative 1r , which, in addition to its FMS kinase inhibition, showed potent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines with IC50 values ranging from 0.15–1.78 µM. nih.gov This compound also displayed selectivity for cancer cells over normal fibroblasts. nih.gov The identification of the furo[3,2-b]pyridine core as a scaffold for modulators of the Hedgehog signaling pathway, a critical pathway in many cancers, further cements its relevance in oncology research. dntb.gov.ua

Table 2: Anticancer Activity of Furo[3,2-c]pyridine Derivative 4c

Cell LineTreatment DurationIC50 (µg/mL)
KYSE70 / KYSE15024 hours0.888
KYSE70 / KYSE15048 hours0.655

Data from a study on furan[3,2-c]pyridine derivatives against esophageal cancer cells. mdpi.com

Antimicrobial and Anti-inflammatory Properties

Derivatives of the furo[3,2-c]pyridine core have demonstrated notable antimicrobial and anti-inflammatory activities. These properties are often attributed to the unique electronic and structural features of this fused ring system.

In the realm of anti-inflammatory action, several furo[3,2-c]pyridine derivatives have shown potent inhibitory effects on key inflammatory mediators. Research has indicated that certain analogs can act as excellent inhibitors of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are pivotal cytokines in the inflammatory cascade. Additionally, these compounds have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. researchgate.netnih.gov The inhibition of these targets highlights the potential of the furo[3,2-c]pyridine scaffold in the development of novel anti-inflammatory agents.

Table 1: Antimicrobial Activity of Furo[3,2-c]pyridine Derivatives

Compound/DerivativeTarget OrganismObserved EffectPotential MechanismCitation
Furo[3,2-c]pyridine DerivativesXanthomonas sp., Erwinia amylovoraModerate to good antimicrobial activity- distantreader.org
Furo[3,2-c]pyridine DerivativesPyrenophora avenae, Fusarium graminearumModerate to good antimicrobial activity- distantreader.org
2,3-Disubstituted Furo[3,2-c]pyridine DerivativesXanthomonas spp.Enhanced antibacterial activityDisruption of membrane integrity
Pyridine-3-carboxamide (B1143946) AnalogsE. coliInhibition of DNA gyraseDNA gyrase inhibition nih.gov

Antioxidant Mechanisms

The antioxidant properties of furo[3,2-c]pyridine derivatives are an area of active investigation. The fused furan (B31954) and pyridine rings create an electron-rich system that can participate in redox reactions, thereby neutralizing harmful free radicals. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net

The primary mechanisms by which antioxidants exert their effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thus quenching its reactivity. researchgate.netnih.gov The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a more stable species. frontiersin.org Theoretical studies on related heterocyclic systems suggest that furo[3,2-c]pyridine derivatives likely operate through these pathways. frontiersin.org The specific mechanism that predominates can be influenced by the solvent environment and the structural features of the molecule. researchgate.net

Research on furo[2,3-b]pyridine derivatives, a structurally similar scaffold, has demonstrated significant radical scavenging activity, which supports the potential of the broader furopyridine class as effective antioxidants. researchgate.net

Table 2: Potential Antioxidant Mechanisms of Furo[3,2-c]pyridine Derivatives

MechanismDescriptionSupporting EvidenceCitation
Radical Scavenging Direct reaction with and neutralization of free radicals.Demonstrated DPPH radical scavenging activity in related furopyridine derivatives. researchgate.net
Hydrogen Atom Transfer (HAT) Donation of a hydrogen atom to a free radical.A common mechanism for polyphenolic and heterocyclic antioxidants. researchgate.netnih.gov
Single Electron Transfer (SET) Donation of an electron to a free radical.A plausible mechanism for electron-rich heterocyclic systems. frontiersin.org

Investigation of Molecular Targets and Signaling Pathways

The biological activities of this compound and its analogs are a consequence of their interaction with specific molecular targets, which in turn modulates various signaling pathways.

For their anti-inflammatory effects, key molecular targets that have been identified for furo[3,2-c]pyridine derivatives include the pro-inflammatory cytokines TNF-α and IL-6, as well as the enzyme COX-2. researchgate.net By inhibiting these targets, these compounds can interfere with the signaling cascades that perpetuate the inflammatory response.

In the context of antimicrobial activity, as previously mentioned, bacterial DNA gyrase is a potential target for carboxamide-containing pyridine derivatives. nih.gov Inhibition of this enzyme would disrupt DNA replication and lead to bacterial cell death. Another proposed mechanism is the disruption of the bacterial cell membrane, which would compromise the integrity and function of the cell. nih.gov

Beyond these activities, the versatile furo[3,2-c]pyridine scaffold has been explored for its interaction with other significant biological targets. For instance, certain derivatives have been developed as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) family of proteins, which are implicated in cancer. nih.gov Other analogs have been synthesized as agonists of the α7 nicotinic acetylcholine (B1216132) receptor, a target for cognitive disorders. epa.gov While these latter examples fall outside the direct scope of antimicrobial and anti-inflammatory actions, they underscore the adaptability of the furo[3,2-c]pyridine core in targeting a diverse range of proteins and influencing various signaling pathways. Electrophysiological studies on some furo[3,2-c]pyridine derivatives have also shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interaction at the dopamine D2 receptor, suggesting complex interactions with neurotransmitter systems. nih.gov

Table 3: Investigated Molecular Targets for Furo[3,2-c]pyridine Derivatives

Biological ActivityMolecular TargetPotential Signaling PathwayCitation
Anti-inflammatory TNF-α, IL-6Cytokine signaling pathways researchgate.net
Anti-inflammatory COX-2Prostaglandin synthesis pathway researchgate.netnih.gov
Antimicrobial DNA GyraseDNA replication and repair nih.gov
Antimicrobial Bacterial Cell MembraneCellular integrity pathways nih.gov
Anticancer BRD4 BD2BET protein-mediated transcription nih.gov
Cognitive Function α7 Nicotinic Acetylcholine ReceptorCholinergic signaling epa.gov
Neurological Activity Serotonin 5-HT1 & 5-HT2 ReceptorsSerotonergic signaling nih.gov

Computational Chemistry and Molecular Modeling in Furo 3,2 C Pyridine 4 Carboxamide Research

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking and simulation studies are pivotal in elucidating the binding modes and interaction patterns of Furo[3,2-c]pyridine-4-carboxamide derivatives with their biological targets. These computational approaches allow researchers to visualize and analyze the ligand-protein complexes at an atomic level, providing a rational basis for lead optimization and the design of more potent and selective inhibitors.

A notable application of these techniques has been in the study of Furo[3,2-c]pyridine (B1313802) derivatives as kinase inhibitors. For instance, molecular docking studies have been employed to model the interactions of these compounds within the ATP-binding pockets of various kinases. These studies often reveal key hydrogen bonding interactions, such as those between the furopyridine scaffold and hinge region residues of the kinase. Molecular dynamics (MD) simulations further complement these findings by assessing the stability of the predicted ligand-protein complexes over time. sci-hub.se For example, a 100-nanosecond MD simulation can be used to confirm the stability of a docked compound within the active site of a kinase like c-Met. sci-hub.se

In the context of anticancer research, molecular docking has suggested that the carbonyl group of the pyridone moiety in certain furan-pyridine derivatives is crucial for binding to target proteins like METAP2 and EGFR. This insight helps in understanding the mechanism of their cytotoxic effects. Furthermore, for other related heterocyclic systems, such as furo[3,4-c]pyridine-3-one derivatives, in silico docking has been used to explain the selective inhibition of the constitutive 20S proteasome over the immunoproteasome by revealing the absence of favorable binding poses in the latter. nih.gov

The power of these computational methods also lies in their ability to predict binding affinities through calculations like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This allows for the ranking of derivatives based on their predicted binding strength, guiding synthetic efforts toward more promising candidates.

Table 1: Examples of Molecular Docking and Simulation Studies
Compound ClassTarget Protein(s)Key FindingsComputational Methods Used
Furan-pyridine derivativesMETAP2, EGFRThe C=O group of the pyridone is critical for binding. Molecular Docking
Pyrrolo[2,3-b]pyridine derivativesc-Met kinaseThe pyrrolo[2,3-b]pyridine fragment forms H-bonds with Met1160. sci-hub.seMolecular Docking, 100ns MD Simulation
Furo[3,4-c]pyridine-3-one derivatives20S ProteasomeIn silico docking revealed a lack of favorable poses in the immunoproteasome active site, explaining selectivity. nih.govIn Silico Docking
Thieno[3,2-b]pyrrole-5-carboxamide derivativesLSD1Asn535 plays a crucial role in stabilizing the inhibitors. rsc.orgMolecular Docking, MD Simulation

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of novel compounds and in understanding the structural features that are important for their biological effects.

In the context of this compound and related heterocyclic compounds, 3D-QSAR studies have been successfully applied. These studies generate 3D models that can guide the design of new derivatives with enhanced potency. For example, in a study of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, 3D-QSAR models were developed using both ligand-based and structure-based alignment methods. sci-hub.se The resulting models provided insights that led to the design of novel inhibitors with predicted improved activity. sci-hub.se

Similarly, for a series of 4-substituted N-phenylpyrimidin-2-amine derivatives targeting CDK2, CDK4, and CDK6, 3D-QSAR models were constructed and validated using detailed statistical data. nih.gov The models for CDK2, for instance, showed a high predictive power. nih.gov Such models are invaluable for identifying the key structural modifications that can enhance the inhibitory potency of the compounds. nih.gov

QSAR models have also been developed for other related heterocyclic systems. For instance, a 2D-QSAR study on 4-phenoxypyridine (B1584201) derivatives established a relationship between their antitumor activities and various molecular descriptors. imist.ma The statistical quality of the model, indicated by parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²), demonstrated its predictive capability. imist.ma In another study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build robust 3D-QSAR models with good predictive power. rsc.org

Table 2: Examples of QSAR Model Statistics for Related Heterocyclic Compounds
Compound SeriesTargetQSAR Model Typer²pred
4-substituted N-phenylpyrimidin-2-aminesCDK23D-QSAR0.714-0.764
4-substituted N-phenylpyrimidin-2-aminesCDK43D-QSAR0.815-0.681
4-substituted N-phenylpyrimidin-2-aminesCDK63D-QSAR0.757-0.674
Thieno[3,2-b]pyrrole-5-carboxamidesLSD1CoMFA0.7830.9440.851
Thieno[3,2-b]pyrrole-5-carboxamidesLSD1CoMSIA0.7280.9820.814
4-phenoxypyridine derivativesAntitumor Activity2D-QSAR0.620.770.90 (external validation)

In Silico Predictions for Biological Activity Profiling

In silico prediction of biological activity profiles is a powerful approach to assess the therapeutic potential and possible off-target effects of this compound derivatives. These computational methods utilize various algorithms and databases to predict a compound's ADME (absorption, distribution, metabolism, and excretion) properties, toxicity, and potential biological activities.

For instance, in silico screening can be employed to identify promising candidates from a virtual library of compounds. In a study on furo[2,3-b]indol-3a-ol derivatives as potential CDK2 inhibitors, in silico screening revealed a compound with excellent binding energies, which was then further investigated using molecular docking and MD simulations. nih.gov

The prediction of toxicity is another critical aspect of in silico profiling. QSAR models have been used to evaluate the toxicity of Furo[3,2-c]pyridine derivatives, with predictions indicating that many fall into non-toxic or slightly toxic classes, suggesting a favorable safety profile for further development.

Furthermore, in silico methods can predict a wide range of pharmacological effects. For sulfobetaines derived from pyridine (B92270) carboxamides, in silico evaluation suggested promising pharmacological effects with low acute toxicity. nih.gov The analysis of electrostatic potential maps can also help in identifying potential binding sites for interactions with biological macromolecules. nih.gov

The drug-likeness of novel compounds is also commonly assessed using in silico tools. For newly synthesized furo[2,3-b]indol-3a-ol derivatives, the evaluation of pharmacokinetic and drug-likeness properties suggested their potential as viable candidates for development as anticancer drugs. nih.gov This type of analysis helps in prioritizing compounds for further experimental testing.

Future Directions and Emerging Research Avenues for Furo 3,2 C Pyridine 4 Carboxamide

Development of Novel Synthetic Approaches to Enhance Accessibility and Diversity

Promising future approaches include:

Multicomponent Reactions (MCRs): The development of one-pot, three-component reactions, similar to those used for related fused coumarin (B35378) systems, could provide a rapid and efficient route to diversely substituted furo[3,2-c]pyridine (B1313802) cores. rsc.org For instance, a convergent approach reacting aryl/hetaryl aldehydes, substituted phenacyl bromides, and a suitable 4-hydroxypyridinone derivative could be explored. rsc.org

Tandem Cyclization Reactions: Rhodium-catalyzed tandem reactions have been employed for the construction of the fused furopyridine core of related isomers. Future work could focus on adapting these catalytic systems for the specific synthesis of Furo[3,2-c]pyridine-4-carboxamide, potentially starting from appropriately substituted pyridine (B92270) precursors. Computational modeling could aid in predicting regioselectivity based on the electronic effects of substituents.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction optimization. Developing flow-based syntheses for key intermediates or the final cyclization step could enhance the accessibility of this compound.

Palladium-Catalyzed Cross-Coupling: While established for other furopyridine isomers, further optimization of palladium-catalyzed reactions like Suzuki and Sonogashira couplings will be crucial for functionalizing the this compound scaffold. nih.gov This will enable the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

Table 1: Comparison of Potential Synthetic Strategies

Synthetic ApproachPotential AdvantagesKey Research FocusRelevant Precursors
Multicomponent ReactionsHigh efficiency, operational simplicity, diversity-oriented. rsc.orgIdentification of suitable reaction conditions and catalysts.Aryl aldehydes, substituted phenacyl bromides, 4-hydroxypyridinone derivatives. rsc.org
Tandem CyclizationStep economy, formation of multiple bonds in one operation. Catalyst screening (e.g., Rhodium complexes) and optimization. Substituted pyridine precursors designed for regioselective cyclization.
Flow ChemistryImproved safety, scalability, and precise reaction control.Translation of batch reactions to continuous flow systems.Key intermediates of established batch syntheses.
Palladium-Catalyzed Cross-CouplingVersatile for late-stage functionalization. nih.govOptimization of catalysts (e.g., Pd(PPh3)4) and reaction conditions. Halogenated this compound derivatives.

Exploration of Undiscovered Biological Targets and Pathways

While the broader class of furopyridines has shown a range of biological activities, the specific targets and pathways modulated by this compound remain largely uncharted territory. Future research should aim to move beyond preliminary screening and elucidate the precise molecular mechanisms of action.

Key areas for investigation include:

Kinase Inhibition: Furopyridine scaffolds are recognized as privileged structures for kinase inhibitors. nih.govnih.gov Systematic screening of this compound derivatives against a broad panel of kinases could reveal novel and selective inhibitors of therapeutic relevance in oncology and inflammatory diseases. nih.govnih.govnih.gov For example, related furo[2,3-d]pyrimidine (B11772683) derivatives have shown potent inhibitory activity against PI3K/AKT. nih.gov

Proteasome Inhibition: Derivatives of the related furo[3,4-c]pyridine-3-one have demonstrated site-specific inhibition of the proteasome, a key target in cancer therapy. nih.gov Investigating whether this compound analogs can also modulate proteasome activity is a logical next step. nih.gov

GPCR Modulation: The thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine ring systems have been identified as new pharmacophores with potential antipsychotic activity, suggesting interaction with G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netacs.org Profiling this compound against a panel of GPCRs could uncover novel CNS-active agents.

Antimicrobial and Antifungal Activity: Given the documented antifungal properties of some furopyridine derivatives, exploring the efficacy of this compound against a range of pathogenic bacteria and fungi is warranted. nih.gov This could involve targeting enzymes like sterol 14α-demethylase (CYP51). nih.gov

Hedgehog Pathway Modulation: The furo[3,2-b]pyridine (B1253681) scaffold has yielded modulators of the Hedgehog signaling pathway, which is implicated in developmental processes and cancer. nih.gov It would be valuable to assess if this compound derivatives can also influence this critical pathway. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Robust and unambiguous characterization is fundamental to the successful development of any new chemical entity. While standard techniques like NMR and mass spectrometry are indispensable, the application of more advanced methods can provide deeper structural and functional insights.

Future efforts in this area should include:

High-Resolution Mass Spectrometry (HRMS): Tandem mass spectrometry (MS/MS) experiments, coupled with hydrogen/deuterium exchange, can be invaluable for elucidating fragmentation pathways. researchgate.net This information is crucial for metabolite identification in drug metabolism studies. researchgate.net

X-ray Crystallography: Obtaining single-crystal X-ray structures is the gold standard for confirming the absolute configuration and regiochemistry of novel this compound derivatives. This is particularly important when new synthetic routes are developed or when stereocenters are present.

Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will continue to be essential for assigning the complex proton and carbon signals of substituted this compound analogs.

In-situ Reaction Monitoring: The use of spectroscopic techniques to monitor reactions in real-time can allow for precise control and optimization of synthetic processes, leading to improved yields and purity. researchgate.net

Table 2: Advanced Analytical Techniques for Characterization

TechniqueApplication for this compoundKey Information Gained
High-Resolution Tandem Mass Spectrometry (HRMS/MS)Metabolite identification and structural elucidation. researchgate.netFragmentation patterns, elemental composition. researchgate.net
X-ray CrystallographyUnambiguous determination of molecular structure. Bond lengths, bond angles, stereochemistry, and crystal packing.
2D NMR Spectroscopy (COSY, HSQC, HMBC)Complete structural assignment of complex derivatives.Proton-proton and proton-carbon correlations.
In-situ Spectroscopic MonitoringReal-time optimization of synthetic reactions. researchgate.netReaction kinetics, intermediate formation, and endpoint determination. researchgate.net

Chemoinformatic and Machine Learning Applications in Design and Discovery

Computational approaches are becoming increasingly integral to modern drug discovery. The application of chemoinformatics and machine learning can accelerate the design-synthesize-test-analyze cycle for this compound derivatives.

Future research in this domain will likely involve:

Pharmacophore Modeling and Virtual Screening: In silico pharmacophore models can be generated based on known active compounds for a particular target. rsc.org These models can then be used to virtually screen large compound libraries to identify novel this compound derivatives with a high probability of being active. rsc.org

Molecular Docking and Dynamics Simulations: These methods can predict the binding mode and affinity of this compound analogs to their biological targets. nih.govnih.gov Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Machine Learning for Property Prediction: Machine learning algorithms can be trained on existing data to predict various properties of new this compound analogs, such as their solubility, metabolic stability, and potential off-target effects.

By embracing these future directions, the scientific community can fully explore the potential of this compound, paving the way for the development of novel therapeutics and advanced materials.

Q & A

Q. What are the key synthetic routes for Furo[3,2-c]pyridine-4-carboxamide derivatives?

The primary synthetic route involves Suzuki-Miyaura cross-coupling reactions. For example, 4-chlorofuro[3,2-c]pyridine reacts with aryl boronic acids under palladium catalysis to introduce aryl groups at the 4-position. Alternative methods include cyclization of intermediates like 3-(furan-2-yl)acrylic acid derivatives under Perkin conditions, followed by azide formation and thermal cyclization .

Q. How is structural confirmation achieved for this compound derivatives?

Combined spectroscopic techniques are essential:

  • 1H/13C NMR for verifying substitution patterns and aromaticity.
  • FT-IR to confirm carboxamide functional groups (C=O stretch at ~1650–1700 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight validation.
    X-ray diffraction (XRD) is recommended for resolving ambiguities in complex cases .

Q. What safety precautions are critical when handling this compound?

The compound is classified as acutely toxic (oral, Category 4) and causes skin/eye irritation. Key precautions include:

  • Use of fume hoods to avoid inhalation.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can Suzuki-Miyaura reaction conditions be optimized for aryl group introduction?

Optimization involves systematic variation of:

ParameterTypical RangeImpact on Yield
CatalystPd(PPh₃)₄ (1–5 mol%)↑ Cross-coupling efficiency
SolventDMF/H₂O (3:1) or THFPolar aprotic solvents favor coupling
Temperature80–100°CHigher temps reduce reaction time
BaseNa₂CO₃ or K₂CO₃Maintains pH for boronic acid activation

Unexpected products (e.g., dimeric structures like 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine) may arise from competing coupling pathways; monitoring via TLC is advised .

Q. How should researchers reconcile contradictions in reported antimicrobial activity data?

Discrepancies arise from:

  • Strain-specific responses : E.g., activity against Xanthomonas sp. (MIC = 12.5 µg/mL) vs. weak inhibition of Fusarium graminearum.
  • Testing protocols : Variations in agar dilution vs. broth microdilution methods.
  • Structural modifications : Electron-withdrawing substituents (e.g., -CF₃) enhance activity against Gram-negative bacteria .
    Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for comparability.

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Functionalization at C-2/C-3 : Introduce halogen (-Cl, -F) or trifluoromethyl (-CF₃) groups to improve lipophilicity and target binding.
  • Metal complexation : Coordinate with Cu(II) or Zn(II) to exploit metal-ligand synergism for antifungal/antitumor activity .
  • Hybrid scaffolds : Merge with coumarin or thienopyridine moieties to broaden mechanistic action (e.g., DNA intercalation) .

Q. How can analytical challenges in characterizing degradation products be addressed?

  • HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar degradation products.
  • Stability studies : Conduct accelerated degradation under oxidative (H₂O₂), acidic (HCl), and thermal stress (40–60°C) to identify labile sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.